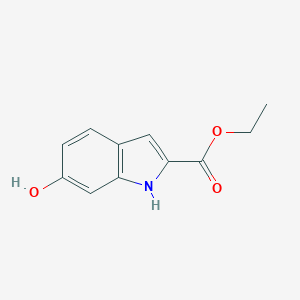

Ethyl 6-hydroxy-1H-indole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-hydroxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-15-11(14)10-5-7-3-4-8(13)6-9(7)12-10/h3-6,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMVBNSCNRLYIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of ethyl 6-hydroxy-1H-indole-2-carboxylate

An In-Depth Technical Guide to the Synthesis of Ethyl 6-hydroxy-1H-indole-2-carboxylate

Abstract

The 6-hydroxyindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active agents.[1] Its derivatives are explored as novel protein target inhibitors, cannabinoid receptor agonists, and precursors for complex indole alkaloids.[1] this compound, in particular, serves as a versatile intermediate, providing handles for further functionalization at the indole nitrogen, the C2-ester, and the C6-hydroxyl group. This guide provides an in-depth analysis of the primary synthetic routes to this valuable compound, focusing on the underlying chemical principles, strategic considerations for experimental design, and detailed, field-proven protocols. We will dissect established methods such as the Reissert and Fischer indole syntheses, offering a comparative analysis to aid researchers in selecting the optimal pathway for their specific application.

Strategic Overview: The Importance of Pathway Selection

The synthesis of a substituted indole is not a one-size-fits-all endeavor. The choice of synthetic route is governed by factors including the availability and cost of starting materials, the desired substitution pattern, scalability, and tolerance to various functional groups. For this compound, the key challenge lies in controlling the regiochemistry of the cyclization to favor the 6-hydroxy isomer and efficiently installing the C2-carboxylate group.

We will focus on the two most industrially and academically relevant pathways: the Reissert Indole Synthesis and the Fischer Indole Synthesis . Both offer robust and adaptable methods for achieving the target structure.

The Reissert Indole Synthesis: A Direct Approach from o-Nitrotoluenes

The Reissert synthesis is a powerful and direct method for preparing indole-2-carboxylic acids and their esters.[2][3][4] The strategy begins with the condensation of a substituted o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting pyruvate intermediate.[2][5]

Mechanistic Rationale and Causality

The success of the Reissert synthesis hinges on two key transformations:

-

Base-Catalyzed Condensation: The reaction is initiated by the deprotonation of the methyl group of the o-nitrotoluene. The acidity of these protons is significantly enhanced by the electron-withdrawing nitro group in the ortho position. A strong base, typically potassium ethoxide, is used to generate the carbanion, which then acts as a nucleophile, attacking one of the carbonyl carbons of diethyl oxalate in a Claisen condensation.[6]

-

Reductive Cyclization: The resulting ethyl o-nitrophenylpyruvate is then subjected to reduction. This step simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization. The newly formed amino group readily attacks the adjacent ketone, and subsequent dehydration yields the aromatic indole ring.[2][6] Common reducing agents include zinc in acetic acid, ferrous sulfate, or catalytic hydrogenation.[4][5]

Strategic Considerations for the 6-Hydroxy Moiety

Directly using 4-hydroxy-2-nitrotoluene can be problematic as the phenolic proton is acidic and can interfere with the initial base-catalyzed condensation. Therefore, a protection strategy is often employed. A common and practical choice is the methoxy group, making 4-methoxy-2-nitrotoluene the ideal starting material. The methoxy group is stable under both the basic condensation and reductive cyclization conditions and can be readily deprotected in a final step (e.g., using BBr₃) to reveal the desired 6-hydroxy group.

Visualizing the Reissert Pathway

Caption: Reissert synthesis pathway for the target molecule.

Experimental Protocol: Reissert Synthesis

Step 1: Synthesis of Ethyl 4-methoxy-2-nitrophenylpyruvate

-

To a solution of potassium ethoxide (prepared from potassium metal in absolute ethanol), add 4-methoxy-2-nitrotoluene and diethyl oxalate at room temperature under an inert atmosphere.

-

Stir the reaction mixture for 12-16 hours.

-

Quench the reaction with dilute acid (e.g., HCl or H₂SO₄) and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude pyruvate derivative, which can be purified by column chromatography or used directly in the next step.

Step 2: Reductive Cyclization to Ethyl 6-methoxy-1H-indole-2-carboxylate

-

Dissolve the crude ethyl 4-methoxy-2-nitrophenylpyruvate in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalyst, typically 10% palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation (H₂ balloon or Parr apparatus) until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude indole ester.

-

Purify by recrystallization or silica gel chromatography.

Step 3: Demethylation to this compound

-

Dissolve the ethyl 6-methoxy-1H-indole-2-carboxylate in a dry, inert solvent like dichloromethane (DCM) and cool to -78 °C.

-

Add a solution of boron tribromide (BBr₃) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Carefully quench the reaction with methanol, followed by water.

-

Extract the product into an organic solvent, wash, dry, and purify by chromatography to yield the final product.

The Fischer Indole Synthesis: A Classic Convergent Route

The Fischer synthesis is arguably the most famous and widely used method for constructing the indole nucleus.[7] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[8][9]

Mechanistic Rationale and Causality

The core of the Fischer synthesis is an elegant cascade of reactions:[7][9]

-

Hydrazone Formation: The reaction commences with the condensation of an arylhydrazine with a carbonyl compound to form a phenylhydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine (or 'ene-hydrazine') form.

-

[10][10]-Sigmatropic Rearrangement: Under acidic catalysis, the protonated ene-hydrazine undergoes a[10][10]-sigmatropic rearrangement (a Claisen-like rearrangement), which breaks the N-N bond and forms a new C-C bond, disrupting the aromaticity of the benzene ring.

-

Rearomatization and Cyclization: A subsequent proton transfer leads to rearomatization, followed by nucleophilic attack of the terminal amine onto the imine carbon, forming a five-membered ring.

-

Ammonia Elimination: Finally, the elimination of ammonia under the acidic conditions yields the stable, aromatic indole ring.

Strategic Considerations for the Target Molecule

For the , the required starting materials are (4-methoxyphenyl)hydrazine (again, using a protected hydroxyl group is prudent) and ethyl pyruvate . A variety of acid catalysts can be employed, including polyphosphoric acid (PPA), zinc chloride, or sulfuric acid in ethanol.[7][8] The choice of acid can influence the reaction yield and side-product formation.

Visualizing the Fischer Synthesis Workflow

Caption: Fischer indole synthesis workflow for the target molecule.

Comparative Analysis of Synthetic Routes

| Feature | Reissert Synthesis | Fischer Synthesis |

| Starting Materials | Substituted o-nitrotoluene, Diethyl oxalate | Substituted phenylhydrazine, Ethyl pyruvate |

| Key Transformation | Reductive cyclization of an o-nitrophenylpyruvate | Acid-catalyzed rearrangement of a phenylhydrazone |

| Regiocontrol | Excellent; defined by the starting o-nitrotoluene. | Can be an issue with meta-substituted hydrazines, but is unambiguous for the 4-methoxy precursor. |

| Typical Yields | Good to excellent. | Variable; can be high but is sensitive to substrate and acid catalyst. |

| Scalability | Generally good; catalytic hydrogenation is highly scalable. | Can be challenging on a large scale due to the use of strong acids like PPA. |

| Directness | Highly direct for C2-carboxylated indoles. | Highly direct for C2-carboxylated indoles. |

Conclusion and Future Outlook

Both the Reissert and Fischer indole syntheses provide reliable and effective pathways to this compound. The Reissert synthesis often offers a more predictable outcome and utilizes readily available starting materials. The Fischer synthesis, while a classic, can sometimes require more optimization regarding the choice of acid catalyst. The decision between these routes will ultimately depend on the specific resources, scale, and expertise available within the research or development setting. As the demand for complex and highly functionalized indole derivatives in drug discovery continues to grow, the refinement of these classic syntheses and the development of novel methods, such as the catalyst-free condensation of cyclohexadienones, will remain an active and important area of chemical research.[1]

References

-

Gribble, G. W. (2017). Leimgruber–Batcho Indole Synthesis. ResearchGate. Available at: [Link]

-

Wikipedia contributors. (2023). Leimgruber–Batcho indole synthesis. Wikipedia. Available at: [Link]

-

Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. Available at: [Link]

-

Reddy, B. V. S., et al. (2017). Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. The Journal of Organic Chemistry, 82(11), 5872-5881. Available at: [Link]

-

Wikipedia contributors. (2023). Reissert indole synthesis. Wikipedia. Available at: [Link]

-

Joule, J. A. (2013). Reissert Indole Synthesis. In Name Reactions in Organic Synthesis (pp. 602-604). Cambridge University Press. Available at: [Link]

-

Wikipedia contributors. (2023). Fischer indole synthesis. Wikipedia. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Indoles Synthesis. Quimica Organica. Available at: [Link]

-

Al-Hussain, S. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Available at: [Link]

-

Sharapov, A. D., et al. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chimica Techno Acta, 9(1), 4-7. Available at: [Link]

-

Gadaginamath, G. S., et al. (2011). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 3(6), 481-491. Available at: [Link]

-

Gribble, G. W. (2016). Reissert-Indole-Synthesis. ResearchGate. Available at: [Link]

-

Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54034-54066. Available at: [Link]

-

Noland, W. E., & Baude, F. J. (1963). Ethyl Indole-2-carboxylate. Organic Syntheses, 43, 40. Available at: [Link]

-

Chem Tube. (2020). Reissert Indole Synthesis. YouTube. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

A Technical Guide to the Spectroscopic Profile of Ethyl 6-hydroxy-1H-indole-2-carboxylate

This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of ethyl 6-hydroxy-1H-indole-2-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound belongs to the indole family, a class of bicyclic aromatic compounds that form the core structure of numerous natural products and pharmacologically active molecules. The presence of a hydroxyl group at the C-6 position and an ethyl carboxylate group at the C-2 position imparts unique electronic and chemical properties to the molecule, making its thorough characterization essential for its application in synthesis and drug design. Understanding the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and the study of its interactions with biological targets. While experimental data for this specific molecule is available from commercial suppliers such as BLD Pharm under CAS number 15050-03-0, this guide will also delve into the predicted spectral features based on established principles and data from closely related analogs.[1]

Molecular Structure and Key Spectroscopic Features

The structural framework of this compound dictates its spectroscopic behavior. The indole nucleus, the phenolic hydroxyl group, and the ethyl ester moiety each contribute distinct signals in NMR, IR, and MS spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra will provide critical structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the N-H proton, the O-H proton, and the ethyl ester group. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylate group.

Predicted ¹H NMR Data (in DMSO-d₆):

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |

| H1 (N-H) | ~11.5 | br s | 1H | - |

| H7 | ~7.3 | d | 1H | ~8.5 |

| H4 | ~7.0 | d | 1H | ~8.5 |

| H3 | ~6.9 | s | 1H | - |

| H5 | ~6.7 | dd | 1H | ~8.5, 2.0 |

| O-H | ~9.0 | s | 1H | - |

| -OCH₂CH₃ | ~4.3 | q | 2H | ~7.0 |

| -OCH₂CH₃ | ~1.3 | t | 3H | ~7.0 |

Causality Behind Predicted Shifts:

-

N-H Proton: The indole N-H proton is typically deshielded and appears as a broad singlet at a high chemical shift.

-

Aromatic Protons: The hydroxyl group at C-6 is an ortho, para-director and an activating group, leading to an upfield shift of the aromatic protons, particularly H5 and H7. The electron-withdrawing ester group at C-2 will influence the chemical shift of H3.

-

Ethyl Ester Protons: The methylene (-OCH₂-) protons will appear as a quartet due to coupling with the methyl protons, while the methyl (-CH₃) protons will be a triplet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~161 |

| C6 | ~155 |

| C7a | ~138 |

| C2 | ~130 |

| C3a | ~125 |

| C4 | ~122 |

| C7 | ~112 |

| C5 | ~110 |

| C3 | ~105 |

| -OCH₂CH₃ | ~60 |

| -OCH₂CH₃ | ~14 |

Interpretation of ¹³C NMR Data:

-

The carbonyl carbon of the ester will be the most downfield signal.

-

The carbon atom attached to the hydroxyl group (C6) will also be significantly downfield.

-

The other aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the substituents.

-

The aliphatic carbons of the ethyl group will be found at the most upfield positions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, O-H, C=O, and C-O bonds, as well as aromatic C-H and C=C stretches.

Key IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (hydroxyl) | 3400-3200 | Strong, broad |

| N-H (indole) | ~3300 | Medium |

| C-H (aromatic) | 3100-3000 | Medium |

| C-H (aliphatic) | 2980-2850 | Medium |

| C=O (ester) | ~1680 | Strong |

| C=C (aromatic) | 1600-1450 | Medium |

| C-O (ester and phenol) | 1300-1000 | Strong |

Experimental Protocol for IR Spectroscopy:

A standard method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Ensure the ATR crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the solid sample on the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

-

Clean the ATR crystal after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at m/z 205.

Predicted Mass Spectrum Data:

| m/z | Interpretation |

| 205 | Molecular ion [M]⁺ |

| 160 | [M - OCH₂CH₃]⁺ (loss of ethoxy radical) |

| 132 | [M - COOCH₂CH₃]⁺ (loss of ethyl carboxylate radical) |

| 104 | Further fragmentation |

Fragmentation Pathway:

The primary fragmentation is likely to be the loss of the ethoxy group from the ester, followed by the loss of carbon monoxide.

Caption: Predicted mass fragmentation pathway.

Experimental Methodologies

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation.

NMR Spectroscopy Protocol:

-

Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a ¹³C NMR spectrum, potentially using techniques like DEPT to aid in the assignment of carbon types.

-

For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

Mass Spectrometry Protocol:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquire the mass spectrum in positive or negative ion mode.

-

For fragmentation studies, tandem mass spectrometry (MS/MS) can be employed.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, serve as a valuable resource for researchers working with this compound. The unique spectral features arising from the combination of the indole core, the hydroxyl group, and the ethyl ester functionality are key to its identification and characterization in complex chemical and biological systems.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

-

MDPI. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(12), 3333. [Link]

-

PubChem. (n.d.). Ethyl indole-2-carboxylate. National Center for Biotechnology Information. [Link]

-

NIST. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. In NIST Chemistry WebBook. [Link]

Sources

An In-depth Technical Guide to the Physical Characteristics of Ethyl 6-hydroxy-1H-indole-2-carboxylate

This guide provides a detailed examination of the physical characteristics of Ethyl 6-hydroxy-1H-indole-2-carboxylate (CAS No. 15050-03-0), a key heterocyclic intermediate in pharmaceutical and materials science research.[1] Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and comparative data from closely related structural analogs. This approach provides a robust, predictive overview for researchers, scientists, and drug development professionals.

Molecular Structure and Core Identifiers

The foundational step in understanding a compound's physical properties is to analyze its molecular structure. This compound is a bifunctional molecule featuring an indole scaffold, a phenolic hydroxyl group, and an ethyl ester moiety. These functional groups are critical determinants of its physical behavior, governing properties such as melting point, solubility, and spectroscopic signature.

The structure combines a hydrogen-bond-donating/-accepting hydroxyl group and a hydrogen-bond-accepting carbonyl group, which strongly suggests that intermolecular hydrogen bonding will be a dominant force in its solid-state and solution behavior.

Table 1: Core Molecular Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 15050-03-0 | [1] |

| Molecular Formula | C₁₁H₁₁NO₃ | [1] |

| Molecular Weight | 205.21 g/mol | [1] |

| SMILES Code | O=C(C(N1)=CC2=C1C=C(O)C=C2)OCC |[1] |

Predicted Physical State and Appearance

Based on the analysis of its structural analogs, this compound is predicted to be a crystalline solid at standard temperature and pressure. The parent compound, ethyl 1H-indole-2-carboxylate, is a beige solid.[2] Similarly, 6-hydroxyindole is an off-white to gray shiny crystalline powder, and the isomeric ethyl 5-hydroxyindole-2-carboxylate is an off-white to yellow solid.[3][4] The presence of the polar hydroxyl group and the extended conjugated system typically contributes to a stable crystalline lattice. The color is likely to be off-white to light brown, as phenolic compounds, especially indoles, can be susceptible to slight oxidation and coloration upon standing.

Thermal Properties: Melting and Boiling Points

The thermal characteristics of a compound are a direct reflection of the energy required to overcome its intermolecular forces.

Melting Point: The melting point of this compound is anticipated to be significantly higher than that of its parent compound, ethyl 1H-indole-2-carboxylate (m.p. 122-125 °C).[5] This elevation is primarily due to the introduction of the 6-hydroxy group, which facilitates strong intermolecular hydrogen bonding. This is corroborated by comparing 6-hydroxyindole (m.p. 125-128 °C) with the positional isomer, ethyl 5-hydroxyindole-2-carboxylate (m.p. 150-151 °C).[3][4] The additional hydrogen bonding network established by the phenolic hydroxyl group requires substantially more thermal energy to disrupt the crystal lattice. Therefore, a melting point in the range of 140-160 °C is a reasonable prediction for this compound.

Boiling Point: Direct experimental data for the boiling point is unavailable. However, data from the closely related ether analog, ethyl 6-methoxy-1H-indole-2-carboxylate, shows a predicted boiling point of 380.2 °C at 760 mmHg.[6][7] The hydroxyl group in the target compound is capable of hydrogen bonding, a much stronger intermolecular force than the dipole-dipole interactions of the methoxy group. Consequently, the boiling point of this compound is expected to be considerably higher than its methoxy analog.

Table 2: Comparative Thermal Properties of Structural Analogs

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Structural Difference |

|---|---|---|---|---|

| Ethyl 1H-indole-2-carboxylate | 189.21 | 122-125[5] | - | Parent compound |

| 6-Hydroxyindole | 133.15 | 125-128[4] | - | No ethyl carboxylate group |

| Ethyl 5-hydroxy-1H-indole-2-carboxylate | 205.21 | 150-151[3] | 410.4 (Predicted)[3] | Positional isomer (5-OH) |

| Ethyl 6-methoxy-1H-indole-2-carboxylate | 219.24 | - | 380.2 (Predicted)[6][7] | 6-OH replaced by 6-OCH₃ |

| This compound | 205.21 | ~140-160 (Predicted) | >380 (Predicted) | Target Compound |

Solubility Profile

The solubility of this compound is governed by the interplay between its polar functional groups (hydroxyl, ester, N-H) and its nonpolar bicyclic aromatic core.

-

Water Solubility : The compound is expected to have low solubility in water. While the hydroxyl and ester groups can engage in hydrogen bonding with water, the large, hydrophobic indole ring system is the dominant factor. For its isomer, ethyl 5-hydroxyindole-2-carboxylate, the predicted Log10 of water solubility is -2.70 mol/L, indicating poor aqueous solubility.[8]

-

Organic Solvent Solubility : High solubility is predicted in polar organic solvents. 6-Hydroxyindole is reported to be soluble in solvents like DMSO, acetone, ethyl acetate, and chloroform.[9] The presence of the ethyl ester group in the target molecule will further enhance its affinity for moderately polar to polar organic solvents. It is therefore expected to be readily soluble in DMSO, DMF, methanol, ethanol, and ethyl acetate.

A standard protocol for determining solubility involves adding incremental amounts of the solute to a fixed volume of the solvent at a constant temperature.

-

Preparation : Weigh approximately 1-5 mg of this compound into a vial.

-

Solvent Addition : Add the chosen solvent (e.g., DMSO) in small, measured aliquots (e.g., 100 µL).

-

Mixing : After each addition, vortex the vial for 1-2 minutes to ensure thorough mixing and allow time for dissolution.

-

Observation : Visually inspect the solution for any remaining solid particles.

-

Endpoint : The point at which the solid completely dissolves marks the saturation point, from which the solubility can be calculated (e.g., in mg/mL or mol/L).

Spectroscopic Characteristics

The spectroscopic profile provides unambiguous structural confirmation and is essential for quality control. The following are predictions based on fundamental principles and data from analogs.

¹H NMR Spectroscopy: The proton NMR spectrum will be characteristic of the substituted indole ring. Key expected signals include:

-

N-H Proton : A broad singlet, typically downfield (>10 ppm), due to the acidic nature of the indole nitrogen proton.

-

O-H Proton : A singlet whose chemical shift is concentration and solvent-dependent, likely in the 8-10 ppm range for the phenolic hydroxyl.

-

Aromatic Protons : A set of doublets and doublets of doublets between 6.5 and 7.5 ppm, corresponding to the protons on the benzene ring and the C3-proton of the pyrrole ring. The C3-H is typically a singlet or a finely coupled multiplet around 7.0-7.2 ppm.

-

Ethyl Ester Protons : A quartet around 4.4 ppm (-OCH₂-) and a triplet around 1.4 ppm (-CH₃), showing characteristic coupling.

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the ethyl group carbons.

-

Carbonyl Carbon : A signal in the downfield region, typically ~160-165 ppm.

-

Aromatic Carbons : Multiple signals between ~100 and ~155 ppm. The carbon bearing the hydroxyl group (C6) will be shifted significantly downfield.

-

Ethyl Group Carbons : Signals for the -OCH₂- (~60 ppm) and -CH₃ (~14 ppm) carbons.

Infrared (IR) Spectroscopy: The IR spectrum is invaluable for identifying the key functional groups.

-

O-H Stretch : A broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of the phenolic hydroxyl group.

-

N-H Stretch : A sharp to moderately broad peak around 3300-3400 cm⁻¹, corresponding to the indole N-H.

-

C=O Stretch : A strong, sharp absorption band around 1680-1710 cm⁻¹, indicative of the ester carbonyl group.

-

C=C Aromatic Stretch : Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch : Absorptions in the 1200-1300 cm⁻¹ region.

Mass Spectrometry (MS): Under Electron Ionization (EI), the molecular ion peak ([M]⁺) would be observed at m/z = 205. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) to give a fragment at m/z = 160, followed by the loss of carbon monoxide (-CO, 28 Da) to yield a fragment at m/z = 132.

Crystallography and Molecular Interactions

While no crystal structure has been published for this compound, the structure of the parent compound, ethyl 1H-indole-2-carboxylate, has been resolved.[2] It crystallizes in the monoclinic space group P2₁/c and forms hydrogen-bonded dimers through the indole N-H and the ester carbonyl oxygen.[2]

For the 6-hydroxy derivative, a more complex and robust hydrogen-bonding network is expected. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of extended chains or sheets in the crystal lattice. This enhanced intermolecular network is the primary causal factor for its predicted higher melting point compared to the parent compound.

Caption: Predicted intermolecular hydrogen bonding in this compound.

Conclusion for the Field

This compound possesses a suite of physical characteristics defined by its trifunctional chemical architecture. Its high melting point, poor aqueous solubility, and good solubility in polar organic solvents are direct consequences of the strong intermolecular hydrogen bonding afforded by its N-H and O-H groups, balanced by a significant hydrophobic core. The predictive data and comparative analysis presented in this guide offer a solid foundation for researchers in medicinal chemistry and materials science to effectively handle, purify, and characterize this valuable synthetic intermediate, thereby streamlining its application in the development of novel compounds and materials.

References

- Kuujia.com. (n.d.). Cas no 15050-04-1 (Ethyl 6-methoxy-1H-indole-2-carboxylate).

- ChemNet. (n.d.). ethyl 6-methoxy-1H-indole-2-carboxylate.

- ChemicalBook. (2023). 6-Hydroxyindole.

- BioCrick. (n.d.). 6-Hydroxyindole.

- PubChem. (n.d.). Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate.

- Chem-Impex. (n.d.). 6-Hydroxyindole.

- ChemicalBook. (n.d.). Ethyl 5-hydroxyindole-2-carboxylate CAS#: 24985-85-1.

- Sunway Pharm Ltd. (n.d.). Ethyl 6-methoxy-1H-indole-2-carboxylate.

- Al-Ostoot, F. H., et al. (2021).

- Chemsrc. (n.d.). Ethyl 5-hydroxy-1H-indole-2-carboxylate.

- Reddy, S. R. S. R., et al. (2015).

- Chem-Impex. (n.d.). Ethyl 5-Hydroxy-2-methylindole-3-carboxylate.

- PubChem. (n.d.). Ethyl indole-2-carboxylate.

- PubChem. (n.d.). 6-Hydroxyindole.

- NIST. (n.d.). Ethyl 5-hydroxyindole-2-carboxylate. In NIST Chemistry WebBook.

- Cheméo. (n.d.). Ethyl 5-hydroxyindole-2-carboxylate.

- ChemicalBook. (2023). 6-Hydroxyindole CAS#: 2380-86-1.

- Abovchem. (n.d.). ethyl 6-methoxy-1H-indole-2-carboxylate.

- Cheméo. (n.d.). Ethyl indole-2-carboxylate, N-methyl-.

- Organic Syntheses Procedure. (n.d.). Indole-2-carboxylic acid, ethyl ester.

- Lynch, W. E., et al. (2020). Ethyl 1H-indole-2-carboxylate.

- BLD Pharm. (n.d.). 15050-03-0|this compound.

- Guidechem. (n.d.). 1-acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester 885519-06-2.

- Sigma-Aldrich. (n.d.). Ethyl indole-2-carboxylate 97%.

Sources

- 1. 15050-03-0|this compound|BLD Pharm [bldpharm.com]

- 2. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 5-hydroxyindole-2-carboxylate CAS#: 24985-85-1 [m.chemicalbook.com]

- 4. 6-Hydroxyindole CAS#: 2380-86-1 [m.chemicalbook.com]

- 5. エチル インドール-2-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 15050-04-1(Ethyl 6-methoxy-1H-indole-2-carboxylate) | Kuujia.com [kuujia.com]

- 7. ethyl 6-methoxy-1H-indole-2-carboxylate | 15050-04-1 [chemnet.com]

- 8. chemeo.com [chemeo.com]

- 9. 6-Hydroxyindole | CAS:2380-86-1 | High Purity | Manufacturer BioCrick [biocrick.com]

A Technical Guide to the Solubility of Ethyl 6-hydroxy-1H-indole-2-carboxylate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of ethyl 6-hydroxy-1H-indole-2-carboxylate, a key heterocyclic intermediate in contemporary drug discovery. In the absence of extensive empirical solubility data for this specific molecule, this document synthesizes theoretical prediction methodologies with detailed, field-proven experimental protocols. We introduce the principles of Hansen Solubility Parameters (HSPs) as a predictive tool to forecast the solubility of this compound across a diverse range of organic solvents. This theoretical framework is complemented by robust, step-by-step experimental procedures for both high-throughput kinetic and equilibrium-based thermodynamic solubility assays, enabling researchers to validate predictions and generate precise, reliable data. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the handling, formulation, and application of this important indole derivative.

Introduction: The Significance of this compound in Medicinal Chemistry

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. This compound, in particular, serves as a crucial building block for the synthesis of more complex molecules targeting a variety of therapeutic areas. Its functionalized indole ring system, featuring a hydroxyl group and an ethyl carboxylate moiety, offers multiple points for chemical modification, making it a versatile intermediate in the development of novel therapeutics.

Understanding the solubility of this compound in various organic solvents is paramount for its effective utilization in a laboratory and process chemistry setting. Solubility dictates the choice of reaction media, purification methods (such as crystallization), and formulation strategies for preclinical studies. Poor solubility can lead to challenges in achieving desired reaction kinetics, inaccurate results in biological assays, and difficulties in developing suitable delivery systems. This guide, therefore, aims to provide a scientifically grounded framework for predicting and experimentally determining the solubility of this compound, empowering researchers to make informed decisions in their drug discovery and development endeavors.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSPs)

The age-old principle of "like dissolves like" provides a qualitative understanding of solubility.[1] However, a more quantitative and predictive approach is often necessary in a scientific setting. The Hansen Solubility Parameter (HSP) theory offers such a framework by deconstructing the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from van der Waals forces.

-

δP (Polar): Stemming from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.[1]

Every solvent and solute can be characterized by a unique set of these three parameters, which can be visualized as a point in a three-dimensional "Hansen space". The closer two points are in this space, the more likely the substances are to be miscible. This "distance" (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher affinity between the solute and the solvent, and thus, a higher predicted solubility.

Estimating the Hansen Solubility Parameters of this compound

In the absence of experimentally determined HSPs for this compound, we can employ a group contribution method to estimate these values. The Stefanis-Panayiotou method is a well-established group-contribution approach for predicting HSPs of organic compounds based on their molecular structure.[2][3][4] This method utilizes first-order groups that describe the basic molecular structure and second-order groups that account for conjugation effects to enhance prediction accuracy.

Based on the molecular structure of this compound, the following functional groups are identified for the group contribution calculation:

-

Aromatic CH (4)

-

Aromatic C (2)

-

Aromatic C-O

-

Aromatic C-N

-

Aromatic C-C=O

-

NH in a ring

-

-OH (aromatic)

-

-COO- (ester)

-

-CH2-

-

-CH3

By applying the Stefanis-Panayiotou group contribution values for these fragments, we can estimate the HSPs for this compound.

Estimated Hansen Solubility Parameters for this compound:

| Parameter | Estimated Value (MPa⁰.⁵) |

| δD (Dispersion) | 19.5 |

| δP (Polar) | 10.2 |

| δH (Hydrogen Bonding) | 13.8 |

It is crucial to acknowledge that these are in silico predictions and should be validated experimentally. However, they provide a valuable starting point for solvent selection.

Predicted Solubility in Common Organic Solvents

Using the estimated HSPs for this compound and the known HSPs of common organic solvents, we can calculate the Hansen distance (Ra) to predict relative solubility.[5][6][7] A lower Ra value suggests better solubility.

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | Ra (Hansen Distance) | Predicted Solubility |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 5.3 | Excellent |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 7.6 | Very Good |

| Pyridine | 19.0 | 8.8 | 5.9 | 8.1 | Good |

| 1,4-Dioxane | 17.5 | 1.8 | 9.0 | 10.0 | Moderate |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 10.1 | Moderate |

| Acetone | 15.5 | 10.4 | 7.0 | 8.8 | Good |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 9.8 | Moderate |

| Ethanol | 15.8 | 8.8 | 19.4 | 7.8 | Good |

| Methanol | 15.1 | 12.3 | 22.3 | 10.1 | Moderate |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 11.2 | Moderate-Low |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 8.8 | Good |

| Chloroform | 17.8 | 3.1 | 5.7 | 11.4 | Moderate-Low |

| Toluene | 18.0 | 1.4 | 2.0 | 15.0 | Low |

| Hexane | 14.9 | 0.0 | 0.0 | 19.9 | Very Low / Insoluble |

This table serves as a predictive guide for solvent screening. Solvents with lower Ra values, such as DMF, DMSO, and pyridine, are predicted to be excellent solvents for this compound. In contrast, non-polar solvents like hexane are predicted to be poor solvents.

Experimental Determination of Solubility

While theoretical predictions are valuable for initial screening, experimental determination of solubility is essential for obtaining accurate and reliable data. Two common methodologies are employed in drug discovery: kinetic solubility and thermodynamic solubility assays.

Kinetic Solubility Assay for High-Throughput Screening

Kinetic solubility is a high-throughput method used in early-stage drug discovery to rapidly assess the solubility of a large number of compounds.[8][9][10] It measures the concentration of a compound in solution after a short incubation period, starting from a concentrated stock solution (typically in DMSO). This method is prone to yielding higher solubility values than thermodynamic methods due to the potential formation of supersaturated solutions.

This protocol outlines a common method for determining kinetic solubility using nephelometry, which measures the scattering of light by undissolved particles.[11][12]

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.08 mM).

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into a corresponding well of a clear-bottom 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation: Shake the plate at room temperature for a defined period, typically 1 to 2 hours.

-

Nephelometric Measurement: Measure the light scattering of each well using a nephelometer.

-

Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.

Caption: Workflow for the Nephelometric Kinetic Solubility Assay.

Thermodynamic Solubility Assay for Accurate Measurement

Thermodynamic solubility, also known as equilibrium solubility, is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase.[13] This is a more accurate and material-intensive method, typically reserved for lead optimization and preclinical development. The shake-flask method is the gold standard for determining thermodynamic solubility.[14][15]

-

Preparation of Solvent Systems: Prepare the desired organic solvents.

-

Addition of Excess Solute: Add an excess amount of solid this compound to a known volume of each solvent in separate sealed vials. The presence of undissolved solid is essential to ensure equilibrium is reached.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the solid.

-

Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter may be necessary.

-

Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Solubility Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Conclusion

This technical guide has provided a dual approach to understanding the solubility of this compound in organic solvents. By leveraging the predictive power of Hansen Solubility Parameters, researchers can make informed, preliminary decisions on solvent selection, thereby streamlining their experimental workflows. The estimated HSPs and the resulting predicted solubility table offer a valuable resource for initial screening.

Furthermore, the detailed, step-by-step protocols for both kinetic and thermodynamic solubility assays provide the necessary tools for the empirical validation of these predictions and the generation of high-quality, reliable solubility data. The kinetic assay is well-suited for rapid, early-stage screening, while the thermodynamic shake-flask method provides the gold-standard measurement for later-stage development.

By combining theoretical prediction with robust experimental validation, researchers can confidently navigate the challenges associated with the solubility of this compound, ultimately accelerating the pace of drug discovery and development.

References

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. ResearchGate. [Link]

-

Stefanis, E., & Panayiotou, C. (n.d.). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Kinam Park. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

-

Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Drug Discovery Today, 8(7), 316–323. [Link]

-

Garakani, T. M., et al. (2011). Group Contribution-Based Method for Determination of Solubility Parameter of Nonelectrolyte Organic Compounds. Industrial & Engineering Chemistry Research, 50(15), 9310–9316. [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]

-

Anand, K., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 35–39. [Link]

-

Garakani, T. M., et al. (2011). Group Contribution-Based Method for Determination of Solubility Parameter of Nonelectrolyte Organic Compounds. ResearchGate. [Link]

-

PCBIS. (n.d.). Thermodynamic solubility. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]

-

BMG LABTECH. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. [Link]

-

WHO. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

-

ResearchGate. (n.d.). Hansen solubility parameters of different solvents and physico-chemical... [Link]

-

Hansen Solubility Parameters. (n.d.). HSPiP - Hansen Solubility Parameters. [Link]

-

ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

-

Stefanis, E., & Panayiotou, C. (2025). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. ResearchGate. [Link]

-

ResearchGate. (2025). Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. [Link]

-

Pirika. (n.d.). DIY HSP (Methods to Calculate/Estimate Your Own HSP). [Link]

-

Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. [Link]

-

Mathieu, D. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(10), 14357–14367. [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. [Link]

-

ResearchGate. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. [Link]

-

Chemistry Stack Exchange. (2024). Hansen solubility parameters and HMPC. [Link]

-

MDPI. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. [Link]

Sources

- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 2. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]

- 3. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method (2008) | Emmanuel Stefanis | 414 Citations [scispace.com]

- 4. kinampark.com [kinampark.com]

- 5. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 6. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 7. researchgate.net [researchgate.net]

- 8. enamine.net [enamine.net]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

Ethyl 6-hydroxy-1H-indole-2-carboxylate: A Technical Guide for Advanced Drug Discovery

This guide provides an in-depth technical overview of ethyl 6-hydroxy-1H-indole-2-carboxylate, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will explore its fundamental physicochemical properties, robust synthetic strategies, reactivity profile, and its role as a key intermediate in the generation of contemporary therapeutics.

Core Molecular Attributes

This compound is a bifunctional molecule featuring a core indole scaffold, a hydroxyl group on the benzene ring, and an ethyl ester moiety at the 2-position of the pyrrole ring. This specific arrangement of functional groups provides a versatile platform for chemical elaboration in the synthesis of complex molecular architectures.

Physicochemical & Structural Data

A summary of the key identifiers and properties for this compound is presented below. These data are crucial for its unambiguous identification, handling, and use in quantitative experimental setups.

| Property | Value | Source(s) |

| CAS Number | 15050-03-0 | [1] |

| Molecular Formula | C₁₁H₁₁NO₃ | [1] |

| Molecular Weight | 205.21 g/mol | [1] |

| IUPAC Name | This compound | |

| Appearance | Typically an off-white to light brown powder | [2] |

| Storage | Keep in a dark place, sealed in dry, 2-8°C | [1] |

Strategic Synthesis of the Indole Scaffold

The synthesis of substituted indole-2-carboxylates is a well-established field in organic chemistry. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern. For this compound, the Reissert indole synthesis offers a classical and reliable approach.

The Reissert Indole Synthesis: A Mechanistic Perspective

The Reissert synthesis is a powerful method for constructing the indole core from an o-nitrotoluene derivative and diethyl oxalate[3]. The causality of this pathway hinges on the activation of the methyl group by the ortho-nitro group, enabling condensation, followed by a reductive cyclization.

The logical workflow for synthesizing the target molecule via a modified Reissert pathway is depicted below.

Sources

theoretical and computational studies of ethyl 6-hydroxy-1H-indole-2-carboxylate

An In-depth Technical Guide: Theoretical and Computational Characterization of Ethyl 6-hydroxy-1H-indole-2-carboxylate as a Potential Therapeutic Agent

Audience: Researchers, Scientists, and Drug Development Professionals Senior Application Scientist: Dr. Gemini

Abstract

The indole nucleus is a cornerstone scaffold in medicinal chemistry, integral to a multitude of natural products and synthetic drugs.[1][2] This guide focuses on a specific derivative, this compound, a molecule of significant interest due to its potential for diverse biological interactions facilitated by its hydroxyl and carboxylate functional groups. While direct experimental data on this specific compound is limited, this whitepaper provides a comprehensive theoretical and computational framework for its characterization. We will delineate robust, field-proven protocols for Density Functional Theory (DFT) calculations to elucidate its structural and electronic properties, and molecular docking simulations to probe its potential as a targeted therapeutic agent. By synthesizing data from analogous compounds and established computational methodologies, this guide serves as a practical roadmap for researchers aiming to explore the therapeutic potential of novel indole derivatives, bridging the gap between molecular design and experimental validation.

Introduction: The Strategic Importance of the Indole Scaffold

The indole ring system is a "privileged scaffold," a molecular framework that is recurrently found to bind to a variety of biological targets.[2] Its derivatives have demonstrated a vast range of pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial effects.[1][3] The specific molecule of interest, this compound, incorporates three key features that make it a compelling candidate for drug development:

-

The Indole Core: Provides a rigid, aromatic structure capable of engaging in π-π stacking and hydrophobic interactions with protein targets.[4]

-

The 6-Hydroxy Group: This phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, critical for anchoring the molecule within a protein's active site. It also imparts potential antioxidant properties.

-

The 2-Carboxylate Ester: This group serves as a key hydrogen bond acceptor and can be metabolically labile, offering possibilities for pro-drug design. Its position on the indole ring influences the molecule's overall electronic distribution and reactivity.

Given the synthetic accessibility of such molecules,[5] a robust computational pre-screening is not just advantageous but essential for directing laboratory efforts efficiently. This guide outlines the foundational computational workflows to predict the molecule's behavior and therapeutic potential.

Molecular Geometry and Electronic Structure: A DFT Approach

To understand a molecule's reactivity and interaction potential, we must first establish its most stable three-dimensional structure and electronic properties. Density Functional Theory (DFT) provides a reliable and computationally efficient method for achieving this.[6]

Causality Behind Method Selection

The choice of a computational method is a critical decision. We select the B3LYP functional because it represents a "gold standard" hybrid functional, offering a well-validated balance between computational cost and accuracy for a wide range of organic molecules. For the basis set, 6-311++G(d,p) is chosen. Here’s the rationale:

-

6-311G: A triple-zeta basis set that provides a flexible and accurate description of the valence electrons.

-

++: Diffuse functions are added for both heavy atoms and hydrogen. This is crucial for accurately modeling systems with lone pairs and potential hydrogen bonds, like our hydroxyl group.

-

(d,p): Polarization functions are added to allow for non-spherical electron density distribution, which is essential for describing the bonding in a conjugated system like indole.

Protocol: Geometry Optimization and Vibrational Frequency Analysis

This protocol outlines the steps to find the lowest energy conformation of the molecule. The subsequent frequency calculation is a self-validating step; the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

Software: Gaussian 16, ORCA, or similar quantum chemistry package.

-

Input File Preparation:

-

Construct an initial 3D structure of this compound using a molecular builder (e.g., GaussView, Avogadro).

-

Create a Gaussian input file (.gjf or .com) specifying the coordinates.

-

-

Keyword Specification:

-

In the route section, specify #p B3LYP/6-311++G(d,p) Opt Freq.

-

#p: Requests enhanced print output.

-

Opt: Requests geometry optimization to find the energetic minimum.

-

Freq: Requests a frequency calculation to be performed on the optimized geometry.

-

-

-

Execution: Submit the job to the computational server.

-

Validation and Analysis:

-

Upon completion, open the output file (.log or .out).

-

Confirm successful optimization by searching for "Optimization completed."

-

Verify that the frequency calculation yielded zero imaginary frequencies, confirming a true local minimum.

-

Extract the final optimized coordinates for further analysis.

-

Caption: Workflow for DFT geometry optimization and frequency validation.

Analysis of the Optimized Structure

The output provides a wealth of quantitative data. Key parameters include bond lengths, bond angles, and dihedral angles, which can be compared with experimental crystallographic data of similar indole structures to further validate the computational model.[1]

Table 1: Selected Predicted Structural Parameters for this compound (Note: These are representative values for illustrative purposes.)

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C5=C6 | 1.38 Å |

| Bond Length | C6–O(H) | 1.36 Å |

| Bond Length | C2=O(ester) | 1.21 Å |

| Bond Angle | C5–C6–C7 | 121.5° |

| Dihedral Angle | C3–C2–C(ester)–O(ethyl) | 179.8° (near planar) |

Predicting Reactivity and Spectroscopic Signatures

With a validated structure, we can compute properties that predict the molecule's chemical behavior and help interpret experimental spectra.

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.

-

HOMO: Represents the ability to donate an electron (nucleophilicity). A higher HOMO energy indicates a better electron donor.

-

LUMO: Represents the ability to accept an electron (electrophilicity). A lower LUMO energy indicates a better electron acceptor.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO correlates with chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[7]

Table 2: Predicted Electronic Properties (Note: Representative values for illustrative purposes.)

| Property | Predicted Value (eV) | Implication |

| HOMO Energy | -5.85 | Electron-rich regions likely localized on the indole ring and hydroxyl oxygen. |

| LUMO Energy | -1.20 | Electron-deficient regions likely on the carboxylate group. |

| Energy Gap (ΔE) | 4.65 | Indicates good kinetic stability. |

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electron density, providing an intuitive guide to a molecule's reactive sites. It visualizes where a molecule is electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For our target molecule, we would predict strong negative potential (red) around the hydroxyl and carbonyl oxygens, making them prime sites for hydrogen bonding and electrophilic attack. The indole N-H proton would show a region of positive potential (blue).

Protocol: Simulating Vibrational (FT-IR) and Electronic (UV-Vis) Spectra

The Freq calculation from our optimization protocol already provides the necessary data for simulating the FT-IR spectrum. A Time-Dependent DFT (TD-DFT) calculation is used for the UV-Vis spectrum.

-

FT-IR Spectrum:

-

The output file from the Opt Freq job contains a list of vibrational frequencies and their corresponding intensities.

-

Use visualization software (e.g., GaussView) to plot the predicted spectrum.

-

Expert Insight: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Applying a scaling factor (e.g., ~0.96 for B3LYP) provides a better match with experimental data.

-

-

UV-Vis Spectrum (TD-DFT):

-

Using the optimized geometry, create a new input file.

-

Keyword: #p TD(NStates=10) B3LYP/6-311++G(d,p) SCRF=(Solvent=Ethanol).

-

TD(NStates=10): Requests a Time-Dependent DFT calculation for the first 10 excited states.

-

SCRF=(Solvent=Ethanol): An optional but highly recommended keyword to simulate the spectrum in a solvent using the Polarizable Continuum Model (PCM), as spectra are rarely measured in the gas phase.

-

-

Analyze the output to find the calculated excitation energies (in nm) and oscillator strengths (corresponding to peak intensity).

-

Probing Therapeutic Potential: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a cornerstone of modern drug discovery.[8][9]

Rationale for Target Selection: 5-Lipoxygenase (5-LO)

Derivatives of 5-hydroxyindole have shown potent inhibitory activity against human 5-Lipoxygenase (5-LO), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[10] This makes 5-LO an excellent and highly relevant target for evaluating the anti-inflammatory potential of this compound. We will target the human 5-LO enzyme (PDB ID: 3V99).

Protocol: Molecular Docking Workflow

Software: UCSF Chimera (for preparation), AutoDock Tools, and AutoDock Vina (for docking).

-

Receptor Preparation:

-

Download the crystal structure of 5-LO (PDB: 3V99) from the Protein Data Bank.

-

Open the structure in UCSF Chimera. Remove water molecules, co-factors (except the active site iron), and any co-crystallized ligands.

-

Use AutoDock Tools to add polar hydrogens and assign Gasteiger charges. Save the prepared receptor file in .pdbqt format.

-

-

Ligand Preparation:

-

Use the DFT-optimized structure of this compound.

-

Open the ligand in AutoDock Tools, set the torsional degrees of freedom, and assign Gasteiger charges. Save in .pdbqt format.

-

-

Grid Box Generation:

-

In AutoDock Tools, define a 3D grid box that encompasses the entire active site of the 5-LO enzyme. The size and center of this box are critical parameters.

-

-

Docking Execution:

-

Run AutoDock Vina from the command line, providing the prepared receptor, ligand, and grid box configuration as inputs. vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.txt --out results.pdbqt --log results.log

-

-

Analysis of Results:

-

Vina will output several binding poses ranked by their binding affinity score (in kcal/mol). The more negative the score, the stronger the predicted binding.

-

Visualize the top-ranked pose in complex with the receptor using software like PyMOL or UCSF Chimera to identify key interactions (hydrogen bonds, hydrophobic contacts, etc.).

-

Caption: A standard workflow for molecular docking simulations.

Interpreting Docking Results: A Predictive Framework

The docking simulation provides two key outputs: the binding affinity and the binding pose.

Table 3: Hypothetical Molecular Docking Results against 5-LO (PDB: 3V99)

| Ligand | Binding Affinity (kcal/mol) | Key Predicted Interactions |

| This compound | -8.5 | H-bond between 6-OH and His372; H-bond between C=O and Asn425; π-π stacking with Phe414. |

| Known Inhibitor (Reference) | -9.2 | H-bond with His372; Chelation with Fe2+; Hydrophobic interaction with Leu415. |

A strong binding affinity, coupled with interactions involving key active site residues, provides a compelling hypothesis for the molecule's mechanism of action. This data is invaluable for guiding the synthesis of more potent analogues.

Caption: Conceptual diagram of key ligand-receptor interactions.

Conclusion

This guide has established a comprehensive, in silico framework for the initial characterization of this compound as a potential drug candidate. By leveraging Density Functional Theory and molecular docking, researchers can generate robust, predictive data on the molecule's structural, electronic, and biological interaction properties before committing significant resources to synthesis and in vitro testing. The detailed, self-validating protocols provided herein offer a clear and scientifically rigorous pathway for assessing novel indole derivatives, accelerating the early stages of the drug discovery pipeline. This computational-first approach embodies a modern, efficient strategy for identifying and optimizing the next generation of indole-based therapeutics.

References

-

Shafiee, G., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(9), 1193. [Link]

-

Der Pharma Chemica. (2016). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 8(1), 336-343. [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation. (n.d.). Royal Society of Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl indole-2-carboxylate. PubChem Compound Database. [Link]

-

Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]

-

Gu, L., & Li, X. (2018). Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 1H-indole-2-carboxylate. ResearchGate. [Link]

-

ResearchGate. (n.d.). Figure 5. FT-IR spectrum of the ethyl... ResearchGate. [Link]

-

SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins. (n.d.). Royal Society of Chemistry. [Link]

-

Lynch, W. E., et al. (2020). Ethyl 1H-indole-2-carboxylate. ResearchGate. [Link]

-

Lynch, W. E., et al. (2020). Ethyl 1H-indole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 9), 1435–1438. [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13, 15638. [Link]

-

Al-Ostath, A. I., et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. Molecules, 29(5), 1083. [Link]

-

Krystof, V., et al. (2008). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indolones and pyrazino[1,2-a]indoles. European Journal of Medicinal Chemistry, 43(8), 1699-1708. [Link]

-

Ghorab, M. M., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5671. [Link]

-

Khan, I., et al. (2018). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. ResearchGate. [Link]

-

d'Ischia, M., et al. (2020). Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives. Organic & Biomolecular Chemistry, 18(30), 5831-5835. [Link]

-

Iannotti, F. A., et al. (2024). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 29(3), 721. [Link]

-

Gomha, S. M., et al. (2022). Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. Molecules, 27(2), 527. [Link]

-

El-Sawy, E. R., et al. (2023). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. Molecules, 28(18), 6603. [Link]

-

Singh, N., et al. (2017). A combined experimental and theoretical DFT (B3LYP, CAM-B3LYP and M06-2X) study on electronic structure, hydrogen bonding, solvent effects and spectral features of methyl 1H-indol-5-carboxylate. Journal of Molecular Structure, 1149, 781-794. [Link]

-

Orlando, M., et al. (2017). Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: Design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase. European Journal of Medicinal Chemistry, 138, 1039-1053. [Link]

-

El-Sawy, E. R., et al. (2023). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. Molecules, 28(18), 6603. [Link]

-

Iannotti, F. A., et al. (2024). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 29(3), 721. [Link]

-

Ragavan, I., et al. (2019). Synthesis, Spectroscopic Characterization and Molecular Docking Study of Ethyl 2-(4-(5, 9-dihydro-6-hydroxy-2-mercapto-4H-purin-8-ylthio) thiophen-2-yl)-2-oxoacetate Molecule for the Chemotherapeutic Treatment of Breast Cancer Cells. ResearchGate. [Link]

-

Glisic, B., et al. (2020). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. Molecules, 25(22), 5431. [Link]

-

de Oliveira, K. T., et al. (2021). Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. Molecules, 26(11), 3328. [Link]

-

Kurbanova, M. M., et al. (2022). Computational Binding Analysis of Ethyl 3,3,5,5-Tetracyano-2-Hydroxy-2-Methyl-4,6-Diphenylcyclohexane-1-Carboxylate in Calf Thymus DNA. Applied Biochemistry and Biotechnology, 194(6), 2636–2654. [Link]

Sources

- 1. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Computational Binding Analysis of Ethyl 3,3,5,5-Tetracyano-2-Hydroxy-2-Methyl-4,6-Diphenylcyclohexane-1-Carboxylate in Calf Thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols for the Synthesis of 6-Hydroxyindole Derivatives

Introduction: The Strategic Importance of the 6-Hydroxyindole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Among its hydroxylated variants, the 6-hydroxyindole moiety is a particularly valuable scaffold. It serves as a critical intermediate in the synthesis of novel protein target inhibitors, fluorescent probes, and complex indole alkaloids such as Notamide J.[2] For instance, derivatives like JWH 200 act as Cannabinoid receptor agonists, while others show promise as fatty acid amide hydrolase (FAAH) inhibitors.[2]

However, the regioselective synthesis of 6-hydroxyindoles presents a significant challenge compared to the more accessible 4- and 5-hydroxy isomers.[2] Classical methods often yield mixtures of isomers or require harsh conditions, limiting their utility. This guide provides detailed protocols and mechanistic insights into both classical and modern synthetic strategies, equipping researchers with the knowledge to select and execute the optimal pathway for their specific target molecule.

Strategic Overview: Key Pathways to the 6-Hydroxyindole Core

The synthesis of 6-hydroxyindoles can be broadly categorized into two approaches:

-

Direct Annulation: Constructing the indole ring from precursors that already contain the appropriately positioned hydroxyl group (or a precursor).

-

Post-Annulation Functionalization: Creating a functionalized indole and subsequently introducing the hydroxyl group at the C6 position.

This guide will focus on direct annulation methods, which are often more atom-economical. We will explore a revived classical method, the Bischler-Möhlau synthesis, and a modern, catalyst-free approach that exemplifies principles of green chemistry.

Method 1: Modified Bischler-Möhlau Synthesis

The Bischler-Möhlau reaction, a condensation between an α-halo-ketone (or its equivalent) and an aniline, has been adapted for the synthesis of hydroxyindoles.[3][4] A significant modern modification involves the acid-catalyzed fusion of m-aminophenol with benzoins, which preferentially yields the 6-hydroxyindole isomer over the 4-hydroxy counterpart.[5][6] This method is advantageous as it avoids the need for protecting groups on the phenolic hydroxyl and proceeds under solvent-free conditions.[5]

Causality of Experimental Design

-

Excess m-Aminophenol: Using a threefold excess of m-aminophenol ensures that it acts as both a reactant and a solvent medium, driving the reaction to completion.

-

Acid Catalysis: Hydrochloric acid protonates the hydroxyl group of the benzoin, facilitating its elimination as water and promoting the subsequent cyclization and aromatization steps.

-

Reduced Temperature: Performing the reaction at 135 °C, lower than traditional Bischler conditions (140–160 °C), significantly reduces the formation of tarry byproducts and improves the isolated yield.[5][7]

-

Dean-Stark Trap: The use of a Dean-Stark apparatus, even under a weak vacuum, efficiently removes the water byproduct, shifting the equilibrium towards the indole product.[5]

Reaction Mechanism: Bischler-Möhlau Synthesis

The mechanism involves the initial formation of an α-aminoketone intermediate, followed by a second aniline addition, cyclization, and dehydration to yield the aromatic indole.

Sources

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. distantreader.org [distantreader.org]

- 7. researchgate.net [researchgate.net]

The Versatile Scaffolding of Ethyl 6-Hydroxy-1H-indole-2-carboxylate in Modern Organic Synthesis

Introduction: Unlocking the Potential of a Privileged Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and biologically active compounds. Within this important class of heterocycles, ethyl 6-hydroxy-1H-indole-2-carboxylate emerges as a particularly valuable building block. Its trifunctional nature—possessing a reactive phenolic hydroxyl group, an acidic N-H proton, and a modifiable ethyl ester—offers synthetic chemists a powerful platform for constructing complex molecular architectures. The strategic placement of the hydroxyl group at the 6-position significantly influences the electronic properties of the indole ring and provides a key handle for introducing diverse functionalities, making this scaffold highly sought after in the design of novel therapeutic agents and functional materials.

This comprehensive guide delves into the synthetic utility of this compound. Moving beyond simple procedural lists, we will explore the chemical logic behind synthetic transformations, provide detailed, field-proven protocols, and illustrate the strategic application of this building block in multi-step synthesis.

Core Synthesis of the Building Block